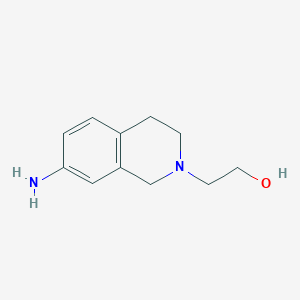
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline is a chemical compound belonging to the quinazoline derivatives family. Quinazolines are bicyclic compounds containing a benzene ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide.
Phenyl Group Introduction: The phenyl group at the 2-position is introduced through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinazoline-2,4-dione derivative.
Reduction: Reduction reactions can reduce the quinazoline core to form 1,2,3,4-tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions typically use Lewis acids like aluminum chloride (AlCl3) and acyl chlorides.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: 1,2,3,4-Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the introduced functional groups.
Applications De Recherche Scientifique
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In the case of anticancer properties, the compound may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline is structurally similar to other quinazoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. its unique substitution pattern and molecular structure confer distinct biological activities and chemical properties. These differences make it a valuable compound for specific applications where other quinazoline derivatives may not be as effective.
List of Similar Compounds
1,2,3,4-Tetrahydroisoquinoline
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
3,4-Dihydroquinazoline
2-Methyl-1,2,3,4-tetrahydroquinazoline
Propriétés
Formule moléculaire |
C15H16N2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C15H16N2/c1-11-13-9-5-6-10-14(13)17-15(16-11)12-7-3-2-4-8-12/h2-11,15-17H,1H3 |
Clé InChI |
UQZSNZXYHBJJAT-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CC=C2NC(N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-imidazol-4-ylmethyl)-1-pyridin-2-ylimidazo[1,5-a]pyridine](/img/structure/B15358218.png)



![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15358263.png)

![N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B15358286.png)



![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)

![Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B15358321.png)
